molecular formula C10H14O3 B1597491 4-Pentenoic anhydride CAS No. 63521-92-6

4-Pentenoic anhydride

Cat. No. B1597491
CAS RN: 63521-92-6
M. Wt: 182.22 g/mol
InChI Key: NEDHQDYBHYNBIF-UHFFFAOYSA-N
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Description

4-Pentenoic anhydride (4-PA) is a versatile organic compound that has been used in a variety of scientific applications. It is a cyclic anhydride that is formed when 4-pentenoic acid (4-PA) reacts with an acid or base. 4-PA has a wide range of uses in scientific research, including the synthesis of organic compounds, the production of polymers and the study of its biochemical and physiological effects.

Scientific Research Applications

Hydrolytic Degradation Study in Polyanhydride Network Polymers

4-Pentenoic anhydride is utilized in the synthesis of polyanhydride network polymers, as demonstrated in a study by Bian et al. (2019). This research employed Raman microspectroscopy to monitor the hydrolytic degradation of these polymers. The polymers, synthesized from this compound and other monomers, exhibited surface eroding characteristics. The study highlighted the concentration gradient of unreacted anhydride in the polymer samples, suggesting a linear decrease in anhydride functionality with degradation time (Bian et al., 2019).

Dynamic Covalent Exchange in Poly(thioether Anhydrides)

Tillman et al. (2020) explored the dynamic covalent exchange (DCE) of anhydride moieties in poly(thioether anhydrides). Their study involved thermodynamic and kinetic analysis of the exchange process in compounds including this compound. This research showed the potential for self-healing and recycling in polyanhydrides, attributing these properties to the DCE process. The study emphasizes the significance of this compound in developing materials with enhanced functionality and sustainability (Tillman et al., 2020).

Development of Chemical Synthesis Methods

Research on the synthesis of compounds like 4-pentenoic acid provides insight into the chemical applications of this compound. For instance, Caturla and Nájera (1999) demonstrated the synthesis of (E)-5-tosyl-4-pentenoic acid from 4-pentenoic acid, highlighting the versatility of this compound in chemical synthesis. This study underscores the potential for developing new chemical pathways and compounds utilizing this compound (Caturla & Nájera, 1999).

Antibacterial Activity in Medical Research

In the field of medical research, this compound derivatives have shown potential in antibacterial applications. A study by Igwe and Echeme (2013) identified a naphthalene pentenoic acid derived from this compound, exhibiting marked antibacterial activity. This research suggests the possible use of this compound derivatives in developing new antibacterial agents and treatments (Igwe & Echeme, 2013).

Mechanism of Action

Target of Action

It is known to be used in the preparation of glucose functionalized (co)polymers . Therefore, it can be inferred that its targets could be related to the biochemical pathways involving glucose and its polymers.

Mode of Action

It is used as a monomer in the preparation of cross-linked polyanhydrides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the creation of cross-linked structures.

Pharmacokinetics

Given its use in the preparation of polymers , it can be inferred that its bioavailability may be influenced by factors such as its chemical structure, the presence of functional groups, and the nature of the polymer matrix.

Result of Action

It is known to be used in the preparation of polymers with pendant vinyl or acetylene . This suggests that it may induce changes in the molecular structure of its targets, potentially altering their physical and chemical properties.

properties

IUPAC Name

pent-4-enoyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDHQDYBHYNBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)OC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369912
Record name 4-Pentenoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63521-92-6
Record name 4-Pentenoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63521-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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